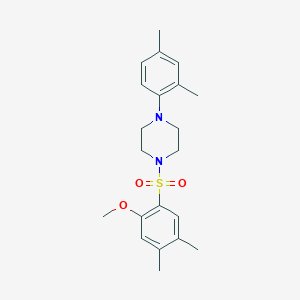

1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-15-6-7-19(18(4)12-15)22-8-10-23(11-9-22)27(24,25)21-14-17(3)16(2)13-20(21)26-5/h6-7,12-14H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWASRXHVLXAKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.

Reaction: The amine group of 2,4-dimethylphenylamine reacts with the sulfonyl chloride group of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Cyclization: The intermediate product undergoes cyclization with piperazine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXYBENZENESULFONYL)PIPERAZINE

- 1-(2,4-DIMETHYLPHENYL)-4-(4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE

Uniqueness

1-(2,4-DIMETHYLPHENYL)-4-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERAZINE is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

1-(2,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is a complex organic compound belonging to the piperazine class. Its unique structural features suggest potential biological activities that warrant investigation. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 348.46 g/mol. Its structure includes:

- A piperazine ring

- Dimethyl and methoxy substituents on the aromatic rings

- A sulfonyl group that may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Neurological activity

Antimicrobial Properties

A study focusing on piperazine derivatives demonstrated significant antimicrobial activity against various bacterial strains. The presence of electron-donating groups like methoxy enhances the lipophilicity of the compound, which may facilitate membrane penetration and increase antimicrobial efficacy .

Anticancer Effects

Piperazine derivatives have been explored for their anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The sulfonyl group is believed to play a crucial role in these activities by modulating signaling pathways involved in cancer progression .

Neurological Activity

Some studies suggest that piperazine derivatives can interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders. Compounds with similar configurations have been investigated for their ability to act as serotonin receptor modulators, which could lead to antidepressant or anxiolytic effects .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to enzymes involved in metabolic pathways.

- Receptor Modulation : The piperazine ring structure allows for potential interactions with neurotransmitter receptors.

Case Study 1: Anticancer Activity

In vitro studies on structurally related compounds showed that they could inhibit the growth of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 50 µM. These compounds induced apoptosis through the activation of caspase pathways, suggesting that the piperazine scaffold is conducive to anticancer activity .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various piperazine derivatives indicated that those with methoxy groups exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower for these derivatives compared to their non-methoxy counterparts .

Data Table: Summary of Biological Activities

Q & A

Basic: What analytical methods are recommended for assessing the purity and stability of this compound?

Answer:

High-performance liquid chromatography (HPLC) is the primary method for purity assessment. A validated protocol involves:

- Mobile phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35 ratio, pH 4.6 adjusted with glacial acetic acid) .

- System suitability : Column efficiency (theoretical plates ≥ 2000), tailing factor (≤ 2.0), and repeatability (RSD ≤ 2.0%) should be verified.

For stability studies, combine HPLC with mass spectrometry (LC-MS) to detect degradation products under accelerated conditions (e.g., 40°C/75% RH for 6 months). Ensure proper sample preparation to avoid sulfonate group hydrolysis.

Basic: What synthetic strategies are reported for piperazine derivatives with benzenesulfonyl substituents?

Answer:

The compound’s synthesis likely follows a modular approach:

Core piperazine functionalization : Introduce the 2,4-dimethylphenyl group via nucleophilic substitution or Buchwald-Hartwig coupling.

Sulfonylation : React the piperazine intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

Purification : Use column chromatography (silica gel, chloroform:methanol gradients) followed by recrystallization (dimethyl ether/hexane) .

Key intermediates include the free piperazine base and the sulfonyl chloride precursor.

Advanced: How can combinatorial design principles optimize the synthesis yield and selectivity?

Answer:

Apply Design of Experiments (DoE) to screen variables:

- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 65°C in acetonitrile with 1.2 eq. sulfonyl chloride yields >85% ).

Parallel synthesis workflows (e.g., 24-well reactor blocks) enable rapid screening of coupling agents (e.g., EDCI vs. DCC) and bases (K₂CO₃ vs. Cs₂CO₃) to minimize byproducts like N-alkylated impurities .

Advanced: How can computational methods predict the compound’s receptor-binding specificity?

Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors. Focus on the sulfonyl group’s electrostatic contributions to binding pocket occupancy .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ data from radioligand assays. Methoxy and methyl groups enhance hydrophobic interactions but may reduce aqueous solubility .

Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) .

Basic: What pharmacological targets are associated with structurally related benzenesulfonyl-piperazine derivatives?

Answer:

Related compounds target:

- 5-HT₁A/5-HT₂A receptors : Modulate serotonin pathways for neuropsychiatric applications .

- Dopamine D₂/D₃ receptors : Investigated for antipsychotic activity .

- Sigma-1 receptors : Implicated in neuroprotection and pain modulation .

Table 1 : Reported IC₅₀ Values for Analogous Compounds

| Receptor | IC₅₀ (nM) | Structural Feature Linked to Activity |

|---|---|---|

| 5-HT₁A | 12 ± 2 | 2-Methoxy substitution |

| Dopamine D₂ | 85 ± 10 | 4,5-Dimethyl sulfonyl group |

Advanced: How can researchers address contradictions in reported bioactivity data across studies?

Answer:

Contradictions often arise from:

- Purity discrepancies : Validate compound identity via ¹H/¹³C NMR and elemental analysis. Impurities ≥2% can skew IC₅₀ values .

- Assay variability : Standardize functional assays (e.g., cAMP inhibition vs. calcium flux). Use reference agonists (e.g., 8-OH-DPAT for 5-HT₁A) as internal controls .

- Species differences : Compare human vs. rodent receptor isoforms in transfected HEK293 cells .

Advanced: What strategies improve selectivity over off-target receptors (e.g., adrenergic α1)?

Answer:

Substituent engineering : Replace the 2-methoxy group with bulkier tert-butoxy to sterically hinder α1 binding .

Prodrug approach : Mask the sulfonyl group as a tert-butyl ester to reduce off-target interactions until enzymatic activation .

Biophysical profiling : Use thermal shift assays (TSA) to quantify binding to α1 vs. target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.